Cas no 20969-02-2 (3-azabicyclo[3.2.1]octane hydrochloride)
![3-azabicyclo[3.2.1]octane hydrochloride structure](https://ja.kuujia.com/scimg/cas/20969-02-2x500.png)
3-azabicyclo[3.2.1]octane hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-azabicyclo[3.2.1]octane hydrochloride
- rac-(1R,5S)-3-azabicyclo[3.2.1]octane hydrochloride
- (1R,5S)-3-azabicyclo[3.2.1]octane
- LYOOHTXASHKGPV-UHFFFAOYSA-N
- AKOS026741713
- 3-Azabicyclo[3.2.1]octane HCl
- MFCD22196503
- 3-azabicyclo[3,2,1]octane Hydrochloride
- 20969-02-2
- EN300-102621
- BS-40452
- 3-azabicyclo[3.2.1]octane;hydrochloride
- CS-0057902
- SCHEMBL2186118
- Z1359881938
- F53590
- F2167-3562
- 3-azabicyclo[3.2.1]octanehydrochloride
- DB-193848
- SY137733
- 854-640-8
- 3-Azabicyclo(3.2.1)octane hydrochloride
- rac-(1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride
-
- MDL: MFCD22196503
- インチ: InChI=1S/C7H13N.ClH/c1-2-7-3-6(1)4-8-5-7;/h6-8H,1-5H2;1H/t6-,7+;
- InChIKey: LYOOHTXASHKGPV-UKMDXRBESA-N
- ほほえんだ: Cl.C1CC2CC1CNC2
計算された属性
- せいみつぶんしりょう: 147.0814771g/mol
- どういたいしつりょう: 147.0814771g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 80.4
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
3-azabicyclo[3.2.1]octane hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B408330-25mg |
3-azabicyclo[3.2.1]octane hydrochloride |
20969-02-2 | 25mg |
$ 320.00 | 2022-06-07 | ||
AN HUI ZE SHENG Technology Co., Ltd. | D032074-100mg |
3-azabicyclo[3.2.1]octane hydrochloride |
20969-02-2 | 97% | 100mg |
¥2235.00 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A32260-250mg |
3-Azabicyclo[3.2.1]octane hydrochloride |
20969-02-2 | 95% | 250mg |
¥1735.0 | 2023-09-09 | |
Enamine | EN300-102621-0.5g |
3-azabicyclo[3.2.1]octane hydrochloride |
20969-02-2 | 95% | 0.5g |
$974.0 | 2024-05-23 | |
Chemenu | CM336866-1g |
3-azabicyclo[3.2.1]octane;hydrochloride |
20969-02-2 | 95%+ | 1g |
$552 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BT267-200mg |
3-azabicyclo[3.2.1]octane hydrochloride |
20969-02-2 | 95% | 200mg |
3019.0CNY | 2021-07-17 | |
AstaTech | F53590-0.1/G |
3-AZABICYCLO[3.2.1]OCTANE HYDROCHLORIDE |
20969-02-2 | 95% | 0.1g |
$197 | 2023-09-19 | |
AstaTech | F53590-0.25/G |
3-AZABICYCLO[3.2.1]OCTANE HYDROCHLORIDE |
20969-02-2 | 95% | 0.25g |
$392 | 2023-09-19 | |
Life Chemicals | F2167-3562-0.25g |
3-azabicyclo[3.2.1]octane hydrochloride |
20969-02-2 | 95%+ | 0.25g |
$535.0 | 2023-09-06 | |
Enamine | EN300-7612767-0.25g |
(1R,5S)-3-azabicyclo[3.2.1]octane hydrochloride |
20969-02-2 | 95.0% | 0.25g |
$617.0 | 2025-03-21 |
3-azabicyclo[3.2.1]octane hydrochloride 関連文献
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Jufeng Sun,Jennifer R. Baker,Cecilia C. Russell,Hong N. T. Pham,Chloe D. Goldsmith,Peter J. Cossar,Jennette A. Sakoff,Christopher J. Scarlett,Adam McCluskey RSC Med. Chem. 2023 14 2246
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E. Lenci,G. Menchi,A. Trabocchi Org. Biomol. Chem. 2016 14 808
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Elena Lenci,Andrea Trabocchi Chem. Soc. Rev. 2020 49 3262
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Xinjiang Cui,Yan Zhang,Youquan Deng,Feng Shi Chem. Commun. 2014 50 189
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Yin Li,Xiuyang Lu,Ruiqin Yang,Weijian Tong,Lijun Xu,Lucas de Bondelon,Hongpeng Wang,Ju Zhu,Qing Ge RSC Adv. 2016 6 28219
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Desmond Akwata,Allison L. Kempen,Jones Lamptey,Neetu Dayal,Nickolas R. Brauer,Herman O. Sintim RSC Med. Chem. 2024 15 178
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Charles M. Marson Chem. Soc. Rev. 2011 40 5514
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Elena Lenci,Gloria Menchi,Fernanda I. Saldívar-Gonzalez,José L. Medina-Franco,Andrea Trabocchi Org. Biomol. Chem. 2019 17 1037
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9. Application of new optically pure ketene equivalents derived from tartaric acids to the total, asymmetric syntheses of (+)-6-deoxycastanospermine and (+)-6-deoxy-6-fluorocastanospermineJean-Louis Reymond,Pierre Vogel J. Chem. Soc. Chem. Commun. 1990 1070
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Elena Lenci,Andrea Trabocchi Chem. Soc. Rev. 2020 49 3262
3-azabicyclo[3.2.1]octane hydrochlorideに関する追加情報
3-Azabicyclo[3.2.1]octane Hydrochloride: A Comprehensive Overview
3-Azabicyclo[3.2.1]octane hydrochloride, also known by its CAS number 20969-02-2, is a unique compound that has garnered significant attention in the field of biopharmaceuticals. This molecule belongs to the class of azabicyclic compounds, which are characterized by their bicyclic structures containing nitrogen atoms. The compound's name suggests a bicyclo[3.2.1]octane skeleton with an azasubstitution at position 3, making it a fascinating subject for both academic and industrial researchers.
Over the years, 3-azabicyclo[3.2.1]octane hydrochloride has been explored for its potential in various therapeutic areas, including oncology, neurodegenerative diseases, and inflammation. Its unique pharmacological properties have positioned it as a promising lead compound in drug discovery pipelines. This article delves into the structural features, pharmacokinetics, and therapeutic applications of this compound, highlighting recent advancements in its research.
Structurally, 3-azabicyclo[3.2.1]octane hydrochloride features a bicyclo[3.2.1]octane core with an amino group at position 3. This nitrogen-containing ring system contributes to the compound's rigidity and lipophilicity, which are critical determinants of its bioavailability. The hydrochloride salt form enhances the compound's solubility in aqueous media, making it more amenable for pharmaceutical formulations.
Recent studies have focused on optimizing the pharmacokinetic properties of 3-azabicyclo[3.2.1]octane hydrochloride to improve its therapeutic index. Research has demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its efficacy and safety in preclinical models.
In terms of therapeutic applications, 3-azabicyclo[3.2.1]octane hydrochloride has shown remarkable potential in the treatment of cancer. Preclinical trials have revealed its ability to inhibit key signaling pathways involved in cancer progression and metastasis. Additionally, the compound has demonstrated anti-inflammatory activity, making it a candidate for the development of therapies targeting inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Recent advancements in crystallography have provided deeper insights into the molecular interactions of 3-azabicyclo[3.2.1]octane hydrochloride with its target proteins. These studies have been instrumental in guiding structure-based drug design efforts to enhance the compound's specificity and potency.
Furthermore, the compound has been evaluated for its neuroprotective properties in models of neurodegenerative disorders, such as Alzheimer's disease. Initial findings suggest that 3-azabicyclo[3.2.1]octane hydrochloride may exert protective effects through mechanisms involving antioxidant and anti-inflammatory pathways.
Despite its promising profile, further research is required to fully elucidate the safety and efficacy of 3-azabicyclo[3.2.1]octane hydrochloride in human subjects. Ongoing clinical trials aim to assess the compound's tolerability and pharmacokinetics in diverse patient populations.
In conclusion, 3-azabicyclo[3.2.1]octane hydrochloride (CAS number 20969-02-2) represents a valuable addition to the arsenal of biopharmaceutical agents. Its unique structure, coupled with its diverse pharmacological properties, positions it as a potential game-changer in the treatment of several debilitating diseases. As research continues to uncover new aspects of its biology, this compound is poised to make significant contributions to the field of medicine.
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